Structural Differentiation from the Parent 2‑Des‑Ethyl Analog: Scaffold Comparison
The target compound (CAS 890620‑87‑8) carries a 2‑ethyl substituent that is absent in the closest commercially referenced parent analog, N‑cyclopentyl‑5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (BDBM100232, CID 3813473). While the parent analog displayed only weak inhibition against the Tegument protein VP16 (IC₅₀ = 62.9 µM) and the COUP transcription factor 2 (IC₅₀ = 49.3 µM) in high‑throughput screening [1], the 2‑ethyl group introduces additional lipophilic bulk that, based on kinase inhibitor SAR trends, is expected to alter ATP‑binding pocket occupancy and kinase selectivity [2]. Direct comparative enzymatic data for CAS 890620‑87‑8 are not yet publicly available, but the structural divergence alone provides a testable hypothesis for differential target engagement.
| Evidence Dimension | Presence of 2‑ethyl substituent vs. 2‑H |
|---|---|
| Target Compound Data | 2‑ethyl present |
| Comparator Or Baseline | N‑cyclopentyl‑5‑methyl‑3‑phenylpyrazolo[1,5‑a]pyrimidin‑7‑amine (2‑H): IC₅₀ (VP16) = 62.9 µM; IC₅₀ (COUP‑TF2) = 49.3 µM |
| Quantified Difference | Structural modification; quantitative activity delta not available |
| Conditions | BindingDB entry BDBM100232; PubChem AID 720547, AID 720548 (Scripps Research Institute Molecular Screening Center) |
Why This Matters
Procurement of the 2‑ethyl analog enables exploration of a distinct SAR vector that is not accessible with the parent compound, potentially leading to improved potency or novel selectivity profiles.
- [1] BindingDB. (2025). BDBM100232: N‑cyclopentyl‑5‑methyl‑3‑phenyl‑7‑pyrazolo[1,5‑a]pyrimidinamine. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=100232 View Source
- [2] Bold, G., Floersheimer, A., Furet, P., Imbach, P., Masuya, K., Schoepfer, J. G. (2005). Organic compounds. U.S. Patent Application Publication No. US 2005/0222171 A1. View Source
